molecular formula C16H18N2O4 B2377357 (E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide CAS No. 2035000-96-3

(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide

Cat. No.: B2377357
CAS No.: 2035000-96-3
M. Wt: 302.33
InChI Key: TWJPCYWVHRWMMJ-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C16H18N2O4 and its molecular weight is 302.33. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Agents in Cancer Research

A study by Tarleton et al. (2013) developed a series of focused compound libraries, including analogues of acrylamides, to enhance the cytotoxicity against cancer cell lines. Their research indicated significant potency improvements in these compounds, suggesting their potential as broad-spectrum cytotoxic agents in cancer therapy.

Green Organic Chemistry Synthesis

The work by Jimenez et al. (2019) utilized green organic chemistry synthesis techniques. They used microwave radiation and filamentous marine and terrestrial-derived fungi for the ene-reduction of acrylamide derivatives, exploring an eco-friendly approach to chemical synthesis.

Antiprotozoal Agents

Research by Ismail et al. (2004) synthesized compounds related to acrylamide derivatives for their potential use as antiprotozoal agents. Their findings indicated strong DNA affinities and significant in vitro and in vivo activities against protozoan infections.

Antibacterial Amplifiers

In the field of antibacterial research, Brown & Cowden (1982) studied compounds including acrylamide derivatives as amplifiers of phleomycin against Escherichia coli, highlighting their potential in enhancing antibacterial therapies.

Chelating Properties in Metal Chelates

The study by Varde & Acharya (2017) explored the chelating properties of metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, which includes acrylamide derivatives. This research contributes to the understanding of metal-ligand interactions in various applications.

Antiviral Drug Development

In the context of antiviral research, Spratt et al. (2021) identified an acrylamide derivative as a potential inhibitor against SARS coronavirus helicase, suggesting its utility in developing antiviral drugs, particularly for coronavirus infections.

Polymer Science

In polymer science, Ling et al. (1999) synthesized and characterized novel functional acrylamides for use in polymerization, indicating the versatility of acrylamide derivatives in material science.

Crystal Structure Analysis

The study by Cheng et al. (2016) focused on the crystal structures of acrylamide derivatives, providing valuable insights into the molecular conformation and properties of these compounds.

Food Industry Applications

Research on mitigating acrylamide, furan, and related compounds in food by Anese et al. (2013) highlights the relevance of these compounds in the food industry, particularly in addressing food safety concerns.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-12-10-14(21-2)11-16(20)18(12)8-7-17-15(19)6-5-13-4-3-9-22-13/h3-6,9-11H,7-8H2,1-2H3,(H,17,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJPCYWVHRWMMJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C=CC2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1CCNC(=O)/C=C/C2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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